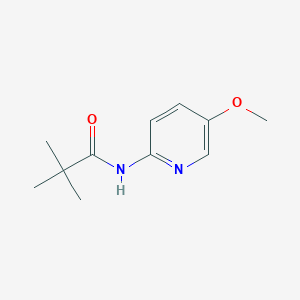

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a dimethyl-propionamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-methoxy-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a hydroxypyridine derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products:

Oxidation: Hydroxypyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or alkylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- (5-Methoxy-pyridin-2-yl)-methanol

- 2-(5-Methoxy-pyridin-2-yl)-phenylamine

- (5-Methoxy-pyridin-2-yl)-methyl-amine

Comparison: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethyl-propionamide moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biologische Aktivität

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a propionamide moiety. The molecular formula is C13H18N2O2, with a molecular weight of approximately 250.29 g/mol. The methoxy substitution is believed to enhance the compound's solubility and influence its electronic properties, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of protein synthesis |

Anti-fibrotic Activity

This compound has also been studied for its anti-fibrotic properties . In vitro studies have demonstrated that it can reduce collagen deposition in fibroblasts, suggesting potential therapeutic applications in conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Case Study: Inhibition of Collagen Synthesis

In a study involving hepatic stellate cells (HSCs), treatment with this compound resulted in a significant reduction in collagen type I alpha 1 (COL1A1) protein expression:

- Control Group : COL1A1 expression at baseline.

- Treatment Group : 50% reduction in COL1A1 expression after 48 hours of treatment.

This suggests that the compound may inhibit collagen prolyl-4-hydroxylase (CP4H), an enzyme critical for collagen formation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the methoxy group enhances the compound's binding affinity to specific molecular targets involved in fibrogenesis and bacterial resistance pathways.

Interaction Studies

Preliminary interaction studies indicate that the compound may bind to various receptors and enzymes:

- Sigma Receptors : Potential modulation of sigma receptors could influence pain pathways.

- Collagen Synthesis Enzymes : Inhibition of enzymes like CP4H may reduce fibrotic processes.

Eigenschaften

IUPAC Name |

N-(5-methoxypyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-9-6-5-8(15-4)7-12-9/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRXJINVGXNXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640088 |

Source

|

| Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-68-7 |

Source

|

| Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.